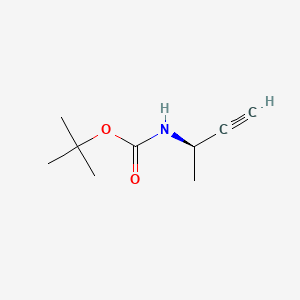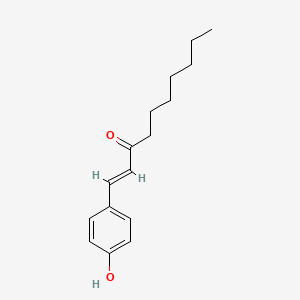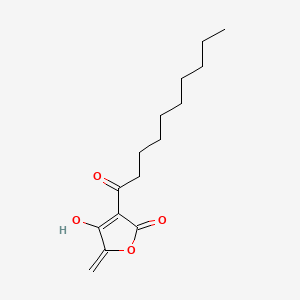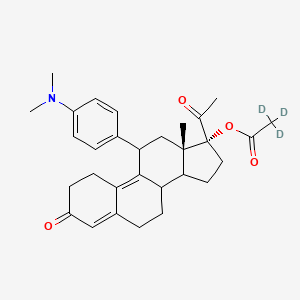
9-Mercapto-1-nonanol
Übersicht
Beschreibung
9-Mercapto-1-nonanol is an alkanethiol compound with the molecular formula C9H20OS. It is known for forming self-assembled monolayers on various substrates, which facilitates the immobilization of surface atoms . This compound is used in various applications, including the modification of gold electrodes for biosensor fabrication .
Wissenschaftliche Forschungsanwendungen
9-Mercapto-1-nonanol has a wide range of applications in scientific research:
Chemistry: Used in the surface modification of electrodes and the formation of self-assembled monolayers.
Biology: Employed in the development of biosensors for detecting biological molecules.
Medicine: Utilized in the fabrication of biomedical devices and sensors.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 9-Mercapto-1-nonanol (9-MNL) is the surface of various substrates . It is an alkanethiol that forms a self-assembled monolayer (SAM) on these substrates .
Mode of Action
9-MNL interacts with its targets by facilitating the immobilization of the surface atoms . This interaction results in the formation of a self-assembled monolayer (SAM) on the substrate surface .
Result of Action
The primary molecular effect of 9-MNL’s action is the formation of a SAM on the substrate surface . This can have various cellular effects, depending on the nature of the substrate and the specific biochemical context. For example, 9-MNL can be used in the surface modification of gold electrodes for the fabrication of biosensors for biomedical applications .
Biochemische Analyse
Biochemical Properties
The role of 9-Mercapto-1-nonanol in biochemical reactions is primarily related to its ability to form a self-assembled monolayer on various substrates . This property facilitates the immobilization of surface atoms
Cellular Effects
Its primary known function is the formation of a self-assembled monolayer, which can influence cell function by immobilizing surface atoms
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to form a self-assembled monolayer on various substrates This facilitates the immobilization of surface atoms, which can influence the activity of biomolecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Mercapto-1-nonanol can be synthesized through the reaction of 1-nonanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 1-nonanol is reacted with hydrogen sulfide. The process is optimized to achieve high yield and purity, often involving purification steps such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form nonanethiol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Nonanethiol.
Substitution: Various substituted nonanols depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
- 11-Mercapto-1-undecanol
- 6-Mercapto-1-hexanol
- 8-Mercapto-1-octanol
- 3-Mercapto-1-propanol
Comparison: 9-Mercapto-1-nonanol is unique due to its specific chain length and the presence of both hydroxyl and thiol functional groups. This combination allows it to form stable self-assembled monolayers and makes it particularly useful in applications requiring surface modification and immobilization of atoms .
Eigenschaften
IUPAC Name |
9-sulfanylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJFNVBVKPAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673074 | |
| Record name | 9-Sulfanylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131215-92-4 | |
| Record name | 9-Sulfanylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Mercapto-1-nonanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the length of the alkanethiol diluent, such as 9-Mercapto-1-nonanol, influence the performance of DNA-based biosensors?
A: Research indicates that the length of the alkanethiol diluent plays a crucial role in the sensitivity and selectivity of DNA-based biosensors. Studies comparing this compound with a shorter diluent, 6-Mercapto-1-hexanol, demonstrated that the longer chain diluent significantly improved the sensor's ability to discriminate between fully complementary and single adenine-cytosine mismatch DNA targets. [] This enhanced discrimination is attributed to the longer diluent providing greater spatial separation between the immobilized probe DNA strands, reducing steric hindrance and facilitating more selective hybridization with target DNA. []
Q2: How does this compound contribute to the formation of tethered bilayer lipid membranes (tBLMs) on silver substrates?
A: this compound, when used as a backfiller molecule in conjunction with a molecular anchor like WC14 (20-tetradecyloxy-3,6,9,12,15,18,22 heptaoxahexatricontane-1-thiol), influences the formation and properties of tBLMs on silver surfaces. [] Spectroscopic analyses, including Surface-Enhanced Raman Spectroscopy (SERS) and Reflection Absorption Infrared Spectroscopy (RAIRS), reveal that varying the length of backfiller molecules impacts the orientation of WC14 anchor molecules within the self-assembled monolayer (SAM). [] Longer backfillers, like this compound, promote a more vertical orientation of WC14, influencing the subsequent fusion of multilamellar vesicles and ultimately the formation of tBLMs. []
Q3: Can this compound be used to create mixed SAMs on gold surfaces? What factors influence the composition of these mixed layers?
A: Yes, this compound can be combined with other thiols, such as 11-Mercaptoundecanoic acid (MUA), to create mixed SAMs on gold nanoparticles. [] The final composition of these mixed monolayers is primarily dictated by the initial molar ratio of the thiols used during the synthesis. [] This control over monolayer composition offers a route to tailor the surface properties of nanoparticles for specific applications.
Q4: How can real-time imaging techniques be used to study the formation of SAMs with this compound on gold surfaces?
A: Scanning electrochemical cell microscopy (SECCM) has emerged as a powerful technique to visualize the real-time formation of SAMs, including those formed with this compound, at the nanoscale level. [] By monitoring the electrochemical signal of a soluble redox reporter, researchers can track changes in surface coverage and identify defects during the self-assembly process. [] This technique allows for a deeper understanding of the kinetics and mechanisms governing SAM formation, which is critical for developing tailored surfaces with desired properties.
Q5: What role does this compound play in the synthesis of palladium nanoparticles?
A: this compound acts as a capping agent in the synthesis of palladium nanoparticles (Pd NPs). [] The thiol group (-SH) in this compound strongly binds to the surface of the forming Pd NPs, controlling their growth and preventing aggregation. [] This leads to the formation of small and mostly monodisperse Pd NPs, typically around 2 nm in size. [] This ability to control nanoparticle size and dispersity is crucial for tailoring the catalytic and optical properties of these materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)






